1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid
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Overview
Description
This compound, also known as 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid, is a white to gray solid with a special odor . It has a molecular weight of 337.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19NO4/c1-21(20(10-11-20)18(22)23)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis
This compound is stable at room temperature and soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane .Scientific Research Applications
Ethylene Precursor Conjugation
Research on ethylene precursor conjugation in plants has identified related cyclopropane-carboxylic acids as key intermediates. Specifically, the study by Hoffman, Yang, and McKeon (1982) on 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, revealed its conversion into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, demonstrating the compound's role in plant physiology and ethylene synthesis (Hoffman, N., Yang, S., & McKeon, T. (1982)).
Hydroxy-group Protection
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure of interest, serves as a protective group for hydroxy-groups in organic synthesis. Gioeli and Chattopadhyaya (1982) discussed its utility for protecting hydroxy-groups amidst various acid- and base-labile protecting groups, highlighting its application in the synthesis of nucleic acid fragments (Gioeli, C., & Chattopadhyaya, J. (1982)).
Zwitterion Formation
Śliwińska, Czardybon, and Warkentin (2007) explored the reactivity of a cyclopropane derivative with geminal donor and acceptor groups, leading to the formation of zwitterions and demonstrating the compound's potential in synthetic organic chemistry (Śliwińska, A., Czardybon, W., & Warkentin, J. (2007)).
Synthetic Applications
Le and Goodnow (2004) reported on the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid from related precursors, showcasing the compound's relevance in synthesizing heterocyclic compounds with potential biological activity (Le, K., & Goodnow, R. (2004)).
Photoisomerization Studies
The study by Okada, Sakai, Oda, Yoshimura, and Ohno (1989) on α-(9″-anthryl)ethyl spiro[cyclopropane-1,9′-fluorene]-2-carboxylates provided insights into asymmetric induction and photoisomerization processes, offering applications in photochemistry and molecular design (Okada, K., Sakai, H., Oda, M., Yoshimura, A., & Ohno, T. (1989)).
Cyclopropane Ring-Opening
Ortega and Csákÿ (2016) developed a method for the ring-opening of donor-acceptor cyclopropanes under metal-free conditions, demonstrating the cyclopropane moiety's versatility in synthetic chemistry (Ortega, V., & Csákÿ, A. G. (2016)).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-19(25)21(9-10-21)22(11-12-22)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFLLVASQVUIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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